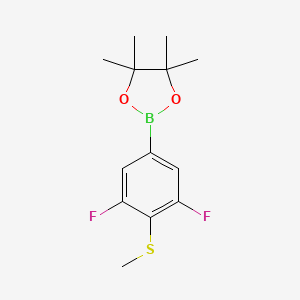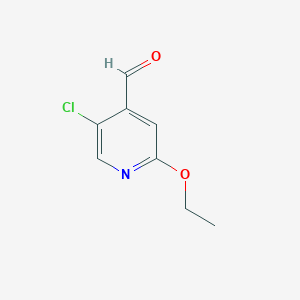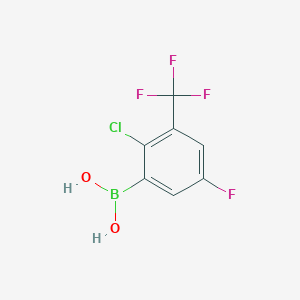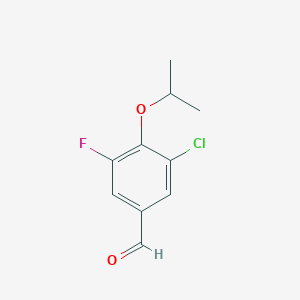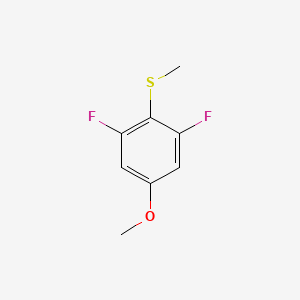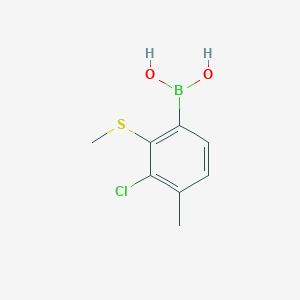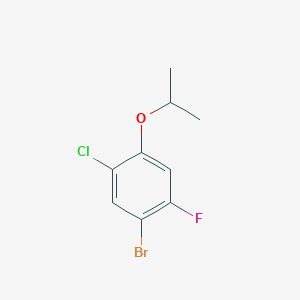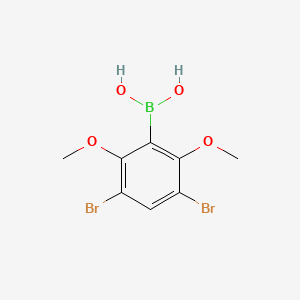
3,5-Dibromo-2,6-dimethoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2,6-dimethoxyphenylboronic acid is a chemical compound with the molecular weight of 339.78 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BBr2O4/c1-14-7-4 (10)3-5 (11)8 (15-2)6 (7)9 (12)13/h3,12-13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are generally known for their role in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 2-8°C . The compound’s molecular weight is 339.78 .科学的研究の応用
Polymorphism and Crystal Engineering
Phenylboronic acids, including derivatives like 3,5-Dibromo-2,6-dimethoxyphenylboronic acid, have been extensively studied for their polymorphism and crystal engineering applications. Research demonstrates the ability of surfactants to control the crystallization outcomes of phenylboronic acids, leading to the stabilization of metastable polymorphs. This is particularly relevant in the pharmaceutical industry for controlling the physical properties of drug substances (Semjonova & Be̅rziņš, 2022). Additionally, the impact of ortho-alkoxy substituents on the crystal structure of phenylboronic acids has been explored, revealing insights into monomeric structures and potential applications in crystal engineering (Cyrański et al., 2012).
Organic Synthesis and Suzuki-Miyaura Cross-Coupling
The compound is pivotal in Suzuki-Miyaura cross-coupling reactions, a widely adopted method in organic synthesis for creating carbon-carbon bonds. A study showcased the synthesis of forensically relevant pyridines using this compound, underscoring its utility in constructing complex organic frameworks with significant forensic importance (Błachut et al., 2006).
Spectroscopic Studies and Structural Analysis
Spectroscopic techniques such as FT-Raman, FT-IR, and NMR have been employed to study the molecular structure of phenylboronic acids. These studies provide valuable information on the vibrational modes, molecular interactions, and conformations of these compounds. For instance, Alver and Parlak (2010) conducted a comprehensive spectroscopic analysis of 2,6-dimethoxyphenylboronic acid, offering insights into its stable forms and molecular structures, which are critical for understanding its reactivity and interactions in various chemical contexts (Alver & Parlak, 2010).
Polymerization and Material Science
Phenylboronic acids play a significant role in the development of new materials, including polymers with specific optical and electronic properties. Research has explored the synthesis and characterization of olefin polymerization catalysts based on nickel(II) and palladium(II) complexes incorporating phenylboronic acid derivatives. These catalysts are crucial for producing polymers with tailored properties for various industrial applications (Schmid et al., 2001).
Safety and Hazards
The safety information for 3,5-Dibromo-2,6-dimethoxyphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
(3,5-dibromo-2,6-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBr2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBYDZRQJCTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1OC)Br)Br)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBr2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






